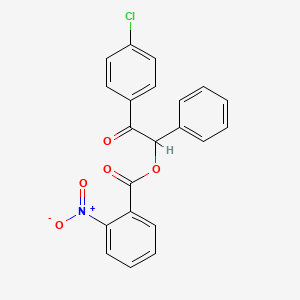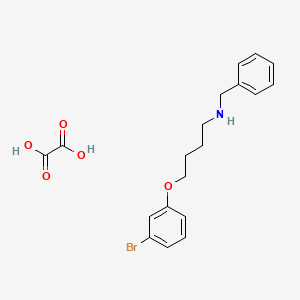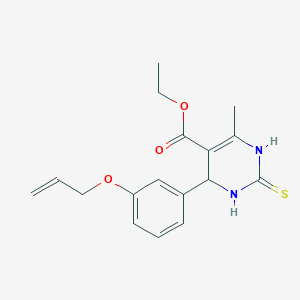![molecular formula C15H23NO5 B4042904 草酸[2-(间甲苯氧基)乙基]二甲胺](/img/structure/B4042904.png)
草酸[2-(间甲苯氧基)乙基]二甲胺
描述
N,N-dimethyl-2-(2,4,6-trimethylphenoxy)ethanamine;oxalic acid is a chemical compound that belongs to the class of amines. Amines are organic compounds that contain a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a dimethylamino group attached to an ethanamine backbone, with a trimethylphenoxy substituent. The presence of oxalic acid indicates that the compound may exist as a salt or complex.
科学研究应用
N,N-dimethyl-2-(2,4,6-trimethylphenoxy)ethanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(2,4,6-trimethylphenoxy)ethanamine typically involves the reaction of 2,4,6-trimethylphenol with N,N-dimethylethanolamine under suitable conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage. The general reaction scheme can be represented as follows:
[ \text{2,4,6-Trimethylphenol} + \text{N,N-dimethylethanolamine} \rightarrow \text{N,N-dimethyl-2-(2,4,6-trimethylphenoxy)ethanamine} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product. The compound may be purified through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
N,N-dimethyl-2-(2,4,6-trimethylphenoxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the phenoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or other amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of substituted amines or ethers.
作用机制
The mechanism by which N,N-dimethyl-2-(2,4,6-trimethylphenoxy)ethanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of target proteins and influence biological pathways.
相似化合物的比较
Similar Compounds
N,N-dimethyl-2-(2,4,6-trimethylphenoxy)ethanamine: Similar in structure but without the oxalic acid component.
N,N-dimethyl-2-(2,4,6-trimethylphenoxy)propanamine: A related compound with a propanamine backbone instead of ethanamine.
N,N-dimethyl-2-(2,4,6-trimethylphenoxy)butanamine: Another related compound with a butanamine backbone.
Uniqueness
N,N-dimethyl-2-(2,4,6-trimethylphenoxy)ethanamine;oxalic acid is unique due to the presence of both the dimethylamino and phenoxy groups, which confer specific chemical and biological properties. The addition of oxalic acid may enhance its solubility and stability, making it suitable for various applications.
属性
IUPAC Name |
N,N-dimethyl-2-(2,4,6-trimethylphenoxy)ethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.C2H2O4/c1-10-8-11(2)13(12(3)9-10)15-7-6-14(4)5;3-1(4)2(5)6/h8-9H,6-7H2,1-5H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQIHBGGARKJIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCN(C)C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(pyridin-3-yloxy)propyl]propanamide](/img/structure/B4042841.png)
![8-[3-(2-Bromo-4-methylphenoxy)propoxy]-2-methylquinoline;oxalic acid](/img/structure/B4042859.png)
![3-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one](/img/structure/B4042862.png)
![2-[(5E)-5-[(2-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B4042869.png)
![N-[4-(isobutyrylamino)phenyl]-2-nitrobenzamide](/img/structure/B4042873.png)
![1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]piperidine](/img/structure/B4042885.png)
![[2-chloro-4-[(Z)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] benzenesulfonate](/img/structure/B4042897.png)
![2,6-Dimethyl-4-[4-(4-methyl-2-nitrophenoxy)butyl]morpholine;oxalic acid](/img/structure/B4042911.png)

![1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4042924.png)
![10-bromo-6-(5-methyl-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4042929.png)
![Methyl 4-[2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]ethoxy]benzoate;oxalic acid](/img/structure/B4042930.png)
